Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
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Overview
Description
HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is a quaternary ammonium compound with the molecular formula C27H60ClNO3Si. It is known for its antimicrobial properties and is widely used in various industrial and scientific applications. The compound is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective surfactant and antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE typically involves the reaction of hexadecyldimethylamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at neutral or slightly acidic pH.
Substitution: Common reagents include nucleophiles such as halides or hydroxides.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces silanol groups and corresponding alcohols.
Substitution: Results in the formation of various substituted ammonium compounds.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.
Biology: Employed in the preparation of antimicrobial coatings and surfaces.
Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.
Industry: Utilized in the production of antimicrobial textiles, coatings, and other materials.
Mechanism of Action
The antimicrobial activity of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial effect .
Comparison with Similar Compounds
Similar Compounds
DIMETHYLOCTADECYL[3-(TRIMETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE: Similar structure but with a different alkyl chain length and silane group.
DIMETHYLDODECYL[3-(TRIMETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is unique due to its specific combination of a long hydrophobic alkyl chain and a triethoxysilyl group. This combination provides enhanced antimicrobial properties and makes it particularly effective in applications requiring long-lasting antimicrobial activity.
Properties
CAS No. |
94134-21-1 |
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Molecular Formula |
C27H60ClNO3Si |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C27H60NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(5,6)26-24-27-32(29-8-2,30-9-3)31-10-4;/h7-27H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RYJVNHWSPPNQPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
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